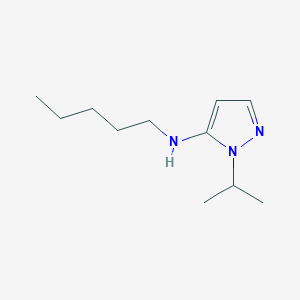![molecular formula C14H17NO4 B11738773 3-{1-[(2,4-Dimethoxyphenyl)amino]ethylidene}oxolan-2-one](/img/structure/B11738773.png)
3-{1-[(2,4-Dimethoxyphenyl)amino]ethylidene}oxolan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{1-[(2,4-Dimethoxyphenyl)amino]ethylidene}oxolan-2-one is a chemical compound with the molecular formula C14H17NO4 and a molecular weight of 263.29 g/mol . This compound is known for its unique structure, which includes a 2,4-dimethoxyphenyl group and an oxolan-2-one moiety. It is primarily used in research and development settings.
Preparation Methods
The synthesis of 3-{1-[(2,4-Dimethoxyphenyl)amino]ethylidene}oxolan-2-one involves several steps. One common synthetic route includes the reaction of 2,4-dimethoxyaniline with ethyl acetoacetate under acidic conditions to form the intermediate product. This intermediate is then cyclized to form the final product, this compound . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
3-{1-[(2,4-Dimethoxyphenyl)amino]ethylidene}oxolan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the amino group, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-{1-[(2,4-Dimethoxyphenyl)amino]ethylidene}oxolan-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{1-[(2,4-Dimethoxyphenyl)amino]ethylidene}oxolan-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
3-{1-[(2,4-Dimethoxyphenyl)amino]ethylidene}oxolan-2-one can be compared with other similar compounds, such as:
3-{1-[(2,4-Dimethoxyphenyl)amino]ethylidene}oxolan-2-thione: This compound has a sulfur atom in place of the oxygen in the oxolan-2-one moiety.
3-{1-[(2,4-Dimethoxyphenyl)amino]ethylidene}oxolan-2-imine: This compound has a nitrogen atom in place of the oxygen in the oxolan-2-one moiety.
The uniqueness of this compound lies in its specific structure and the resulting chemical and biological properties .
Properties
Molecular Formula |
C14H17NO4 |
|---|---|
Molecular Weight |
263.29 g/mol |
IUPAC Name |
3-[1-(2,4-dimethoxyanilino)ethylidene]oxolan-2-one |
InChI |
InChI=1S/C14H17NO4/c1-9(11-6-7-19-14(11)16)15-12-5-4-10(17-2)8-13(12)18-3/h4-5,8,15H,6-7H2,1-3H3 |
InChI Key |
OEYAAIKYGDGLNE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C1CCOC1=O)NC2=C(C=C(C=C2)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-cyclopentyl-N-[(5-fluorothiophen-2-yl)methyl]-5-methyl-1H-pyrazol-3-amine](/img/structure/B11738698.png)

![N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine](/img/structure/B11738705.png)
![2-({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}amino)ethan-1-ol](/img/structure/B11738727.png)
![{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}(3-methoxypropyl)amine](/img/structure/B11738731.png)
![2-methoxy-4-({[(1-propyl-1H-pyrazol-4-yl)methyl]amino}methyl)phenol](/img/structure/B11738734.png)
![1-(2-fluoroethyl)-4-methyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B11738735.png)
![N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1-ethyl-4-methyl-1H-pyrazol-3-amine](/img/structure/B11738739.png)
![[(5-Fluorothiophen-2-yl)methyl][(3-methoxyphenyl)methyl]amine](/img/structure/B11738744.png)
![2-{1-Methoxy-3-[(4-methylphenyl)amino]prop-2-en-1-ylidene}propanedinitrile](/img/structure/B11738752.png)
![2-Amino-3-({[3-(trifluoromethyl)phenyl]methylidene}amino)but-2-enedinitrile](/img/structure/B11738760.png)
![4-{[(1-Methyl-1H-pyrazol-4-YL)amino]methyl}benzene-1,3-diol](/img/structure/B11738765.png)
![butyl[(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11738780.png)
